COPPER (II) UNDECYLENATE COPPER (II) UNDECYLENATE 10-undecenoate is an undecenoate that is the conjugate base of 10-undecenoic acid. It has a role as a plant metabolite. It is a conjugate base of a 10-undecenoic acid.
Zinc Undecylenate is a natural or synthetic fungistatic fatty acid, antifungal Zinc Undecylenate is used topically in creams against fungal infections, eczemas, ringworm, and other cutaneous conditions. The zinc provides an astringent action, reducing rawness and irritation. (NCI04)
Brand Name: Vulcanchem
CAS No.: 1328-71-8
VCID: VC0075494
InChI: InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2H,1,3-10H2,(H,12,13)/p-1
SMILES:
Molecular Formula: C11H19O2-
Molecular Weight: 183.27 g/mol

COPPER (II) UNDECYLENATE

CAS No.: 1328-71-8

Cat. No.: VC0075494

Molecular Formula: C11H19O2-

Molecular Weight: 183.27 g/mol

* For research use only. Not for human or veterinary use.

COPPER (II) UNDECYLENATE - 1328-71-8

Specification

CAS No. 1328-71-8
Molecular Formula C11H19O2-
Molecular Weight 183.27 g/mol
IUPAC Name undec-10-enoate
Standard InChI InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2H,1,3-10H2,(H,12,13)/p-1
Standard InChI Key FRPZMMHWLSIFAZ-UHFFFAOYSA-M
Canonical SMILES C=CCCCCCCCCC(=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Copper(II) undecylenate (CAS: 1328-71-8; CID 20346078) is a copper salt of undecylenic acid (10-undecenoic acid) with the molecular formula C22_{22}H38_{38}CuO4_4 and a molecular weight of 430.1 g/mol . Its structure comprises two undecylenate anions coordinated to a central Cu2+^{2+} ion, forming a stable complex with a terminal double bond on each fatty acid chain .

Key Identifiers:

PropertyValueSource
CAS Number1328-71-8, 35322-29-3
IUPAC NameCopper;undec-10-enoate
SMILESC=CCCCCCCCCC(=O)[O-].[Cu+2]
LogP (Estimated)7.29
Melting Point115–116°C

Spectroscopic and Computational Data

  • UV-Vis Absorption: Exhibits characteristic d-d transitions of Cu2+^{2+} in octahedral geometry, with λmax_{max} at ~800 nm .

  • FTIR: Stretching vibrations at 1705 cm1^{-1} (C=O), 1640 cm1^{-1} (C=C), and 520 cm1^{-1} (Cu-O) .

Synthesis and Industrial Production

Synthesis Methods

The primary synthesis route involves the reaction of undecylenic acid with copper(II) oxide or hydroxide in ethanol/methanol under reflux:

2C11H20O2+CuOCu(C11H19O2)2+H2O2 \, \text{C}_{11}\text{H}_{20}\text{O}_2 + \text{CuO} \rightarrow \text{Cu(C}_{11}\text{H}_{19}\text{O}_2)_2 + \text{H}_2\text{O}

Alternative methods utilize copper(II) chloride with sodium undecylenate in aqueous medium . Industrial-scale production achieves yields >85% with purity ≥98% .

Purification and Characterization

Post-synthesis purification involves recrystallization from acetone/hexane mixtures. Quality control employs:

  • Elemental Analysis: Cu content 14.7–15.2% (theoretical: 14.8%).

  • HPLC: Retention time 12.3 min (C18 column, acetonitrile/water 70:30) .

Antifungal Mechanism and Biological Activity

Mode of Action Against Fungi

Copper(II) undecylenate exhibits dual antifungal mechanisms:

  • Disruption of Hyphal Morphogenesis: Inhibits Candida albicans yeast-to-hypha transition by downregulating HWP1 gene expression (IC50_{50} = 32 µg/mL) .

  • Oxidative Stress Induction: Cu2+^{2+} catalyzes Fenton reactions, generating hydroxyl radicals (- OH) that damage fungal membranes .

Antifungal Efficacy (MIC Values):

Fungal SpeciesMIC (µg/mL)Source
Candida albicans31–125
Trichophyton rubrum62–250
Aspergillus niger125–500

Biofilm Inhibition

At sub-MIC concentrations (15.6 µg/mL), reduces Candida biofilm formation by 87.6% through:

  • Quorum sensing interference .

  • Exopolysaccharide matrix degradation .

Industrial and Pharmaceutical Applications

Medicinal Uses

  • Topical Antifungals: Formulated at 5–10% in ointments for tinea pedis and onychomycosis .

  • Wound Dressings: Incorporated into hydrogels for diabetic ulcer management .

Material Science Applications

ApplicationFunctionPerformance Data
Antifungal CoatingsPrevents microbial growth99.9% reduction in 24h
Wood PreservationProtects against white rot12-month efficacy
Textile FinishingDurability after 50 washes85% activity retention

Comparative Analysis with Related Compounds

vs. Zinc Undecylenate

ParameterCopper(II) UndecylenateZinc Undecylenate
MIC (C. albicans)31 µg/mL250 µg/mL
LogP7.295.84
Aqueous Solubility0.12 mg/mL0.89 mg/mL
Cytotoxicity (HeLa)IC50_{50} = 45 µMIC50_{50} = 180 µM

Copper(II) undecylenate demonstrates 8-fold greater potency than zinc analogs due to enhanced membrane permeability and redox activity .

Emerging Research Directions

Catalytic Applications

In nanoparticle synthesis, acts as a precursor for Cu2_2Se quantum dots with:

  • Bandgap: 1.4 eV .

  • Photoluminescence Quantum Yield: 34% .

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